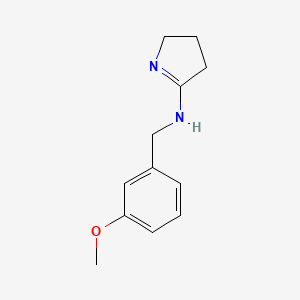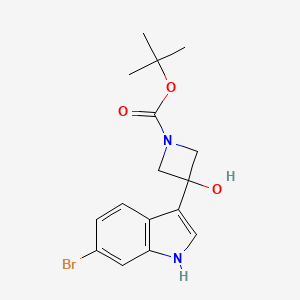
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps starting from commercially available 6-bromo-1H-indole. The synthetic route can be summarized as follows:
Vilsmeier Formylation: The 6-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield 3-formyl-6-bromo-1H-indole.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Azetidine Formation: The protected intermediate undergoes cyclization to form the azetidine ring.
Deprotection and Esterification: The protecting group is removed, and the compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-bromo-1H-indol-3-yl)-3-oxoazetidine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carbinol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of indole-based compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with potential biological activity.
Uniqueness
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H19BrN2O3 |
|---|---|
Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(20)19-8-16(21,9-19)12-7-18-13-6-10(17)4-5-11(12)13/h4-7,18,21H,8-9H2,1-3H3 |
InChI Key |
KFFYAAFDSQYOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CNC3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


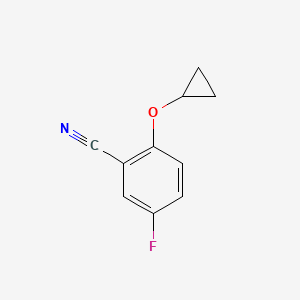



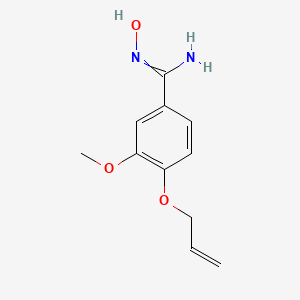

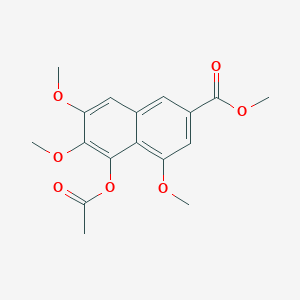

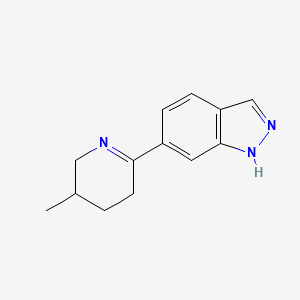

![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
